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Calcium tartrate - 5892-21-7

Calcium tartrate

Catalog Number: EVT-1467968
CAS Number: 5892-21-7
Molecular Formula: C4H14CaO10
Molecular Weight: 262.224
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Potassium Hydrogen Tartrate

Relevance: Potassium hydrogen tartrate is structurally related to Calcium tartrate, sharing the same tartaric acid backbone but differing in the cation. The solubility of both compounds is influenced by factors like temperature, pH, and alcohol content, often leading to their co-precipitation in wine. [, , , ]. Several studies discuss the influence of potassium hydrogen tartrate seeding on the precipitation kinetics of both potassium hydrogen tartrate and Calcium tartrate [, ].

Tartaric Acid

Relevance: Tartaric acid is the parent acid of Calcium tartrate, forming the compound upon reacting with calcium ions. The studies highlight that the concentration of tartaric acid in wine is a crucial factor influencing the solubility and precipitation of Calcium tartrate. [, , , , , , , ].

Calcium Malate

Relevance: Like Calcium tartrate, calcium malate is a calcium salt of an organic acid found in wine. Research shows that the precipitation of Calcium tartrate and calcium malate in wine is an interrelated process, where both compounds can act as seed particles for each other's crystallization [].

Calcium Oxalate

Relevance: Research on tartrate precipitation in wine occasionally identifies Calcium oxalate as a co-precipitate, particularly in sherry wines, suggesting a potential interplay between the solubility of these calcium salts [].

Citric Acid

Relevance: Studies on Calcium tartrate stability in wine often investigate the inhibitory effect of citric acid on the compound's precipitation [, ].

Malic Acid

Relevance: Similar to citric acid, malic acid's influence on Calcium tartrate crystallization in wine is well-documented [, , , , ]. Studies suggest that both acids can inhibit the precipitation of Calcium tartrate, potentially by reducing the availability of free calcium ions [].

Lactic Acid

Relevance: Several studies investigate the influence of lactic acid on the precipitation of Calcium tartrate [, ]. While it can complex with calcium ions, its inhibitory effect on Calcium tartrate precipitation is considered less pronounced than that of citric and malic acids.

Polygalacturonic Acid

Relevance: The research highlights polygalacturonic acid's ability to inhibit Calcium tartrate precipitation in wine []. It suggests that the compound's calcium-binding capacity plays a crucial role in this inhibition.

Rhamnogalacturonan-I

Relevance: The ability of RG-I to sequester calcium ions is highlighted as a potential factor influencing the crystallization of Calcium tartrate in wine. One study suggests that RG-I is a more effective inhibitor of Calcium tartrate precipitation compared to other wine polymers [].

Overview

Calcium tartrate is a calcium salt of tartaric acid, represented by the chemical formula CaC4H4O6\text{CaC}_4\text{H}_4\text{O}_6. This compound is commonly found in nature, particularly in the form of tartrate crystals in wine and other fermented beverages. It plays a significant role in various applications, including food and pharmaceutical industries, due to its properties and functionalities.

Source

Calcium tartrate is primarily sourced from natural processes involving tartaric acid, which is prevalent in grapes. During the fermentation of grape juice, tartaric acid can precipitate as calcium tartrate. Additionally, it can be synthesized through various chemical processes involving tartaric acid and calcium salts.

Classification

Calcium tartrate is classified as a carboxylic acid salt. It falls under the category of organic compounds and is specifically categorized as a dicarboxylate due to the presence of two carboxyl groups in its structure.

Synthesis Analysis

Methods

Calcium tartrate can be synthesized through several methods, including:

  1. Oxidation of Calcium Maleate: One notable method involves the oxidation of calcium maleate using hydrogen peroxide in the presence of catalysts such as tungstic or molybdic acids. This process occurs at temperatures between 50°C and 90°C and yields calcium tartrate with high efficiency (over 90%) when iron ions are absent .
  2. Precipitation from Alkaline Solutions: Another method involves adding calcium chloride to an alkaline solution containing tartaric acid. The reaction leads to the precipitation of calcium tartrate, which can then be filtered and purified .
  3. Wet Chemical Methods: Recent studies have explored synthesizing calcium tartrate nanoparticles using surfactant-mediated wet chemical methods, which allow for precise control over particle size and morphology .

Technical Details

The synthesis typically requires careful control of pH and temperature to optimize yield and purity. For instance, maintaining a pH around 8 during the precipitation process is crucial for effective calcium tartrate formation .

Molecular Structure Analysis

Structure

Calcium tartrate has a molecular structure characterized by its dicarboxylate nature. The molecular formula CaC4H4O6\text{CaC}_4\text{H}_4\text{O}_6 indicates that it contains one calcium ion bound to two tartrate ions.

Data

  • Molar Mass: Approximately 218.22 g/mol
  • Solubility: Calcium tartrate is slightly soluble in water, with solubility varying based on temperature and pH conditions.
  • Crystallography: Calcium tartrate typically crystallizes in a monoclinic system, exhibiting unique crystal habits that are relevant for its applications in various fields.
Chemical Reactions Analysis

Reactions

Calcium tartrate can participate in several chemical reactions:

  1. Hydrolysis: In acidic conditions, calcium tartrate can hydrolyze to release tartaric acid.
  2. Formation Reactions: The precipitation reaction from calcium chloride and tartaric acid can be represented as:
    Ca2++2C4H5O6CaC4H4O6+2H+\text{Ca}^{2+}+2\text{C}_4\text{H}_5\text{O}_6^{-}\rightarrow \text{CaC}_4\text{H}_4\text{O}_6+2\text{H}^+

Technical Details

The efficiency of these reactions can depend on factors such as temperature, concentration of reactants, and presence of impurities or competing ions.

Mechanism of Action

Process

The mechanism by which calcium tartrate acts in various applications primarily involves its ability to form stable complexes with other compounds, particularly in food and pharmaceutical formulations. In winemaking, for example, it helps stabilize wine by precipitating out excess tartaric acid.

Data

Research indicates that the stability of calcium tartrate complexes can influence the flavor profile and clarity of beverages, making it an essential component in the wine industry.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Calcium tartrate typically appears as white crystalline powder.
  • Melting Point: It decomposes upon heating rather than melting at a specific temperature.
  • Density: Approximately 1.5 g/cm³.

Chemical Properties

  • pH: Calcium tartrate solutions generally exhibit a neutral to slightly alkaline pH.
  • Reactivity: It reacts with strong acids to release tartaric acid.

Relevant analyses such as thermogravimetric analysis have shown that calcium tartrate undergoes significant weight loss upon heating due to dehydration .

Applications

Calcium tartrate finds diverse applications across various fields:

  1. Food Industry: Used as a stabilizer in winemaking to prevent crystallization and enhance product quality.
  2. Pharmaceuticals: Employed in formulations for effervescent tablets due to its ability to react with acids.
  3. Agriculture: Serves as a source of calcium in fertilizers.
  4. Material Science: Investigated for use in creating nanoparticles for drug delivery systems due to its biocompatibility .
Chemical and Crystallographic Properties of Calcium Tartrate

Structural Characterization and Hydration States

Calcium tartrate (CaC₄H₄O₆) predominantly crystallizes as a tetrahydrate (CaC₄H₄O₆·4H₂O), with water molecules integral to its lattice stability. X-ray diffraction analyses reveal that pure calcium tartrate tetrahydrate (CTT) adopts an orthorhombic crystal system with space group P2₁2₁2₁, characterized by three mutually perpendicular twofold screw axes. This centrosymmetric arrangement results in non-polar properties, limiting piezoelectric or nonlinear optical applications [2] [3].

Doping with divalent cations (e.g., Ba²⁺, Sr²⁺) induces structural transitions. Barium-doped CTT (CBT) undergoes a phase shift to a monoclinic system with space group P2₁, breaking centrosymmetry. This modification enables second-harmonic generation for Nd:YAG lasers (λ=1.06 μm), confirming non-centrosymmetric packing. Strontium doping (12% substitution) preserves the tartrate molecular arrangement but alters optical properties like birefringence, without disrupting the tetrahedral coordination [2] [3] [8].

Table 1: Crystallographic Parameters of Calcium Tartrate Phases

FormSpace GroupCrystal SystemHydration StateNotable Features
Pure CTTP2₁2₁2₁OrthorhombicTetrahydrateCentrosymmetric; isotropic
Ba²⁺-doped CTTP2₁MonoclinicTetrahydrateNon-centrosymmetric; SHG-active
Sr²⁺-doped CTTP2₁2₁2₁OrthorhombicTetrahydrateAltered birefringence; unaltered packing

Solubility Dynamics in Aqueous and Alcoholic Solutions

Calcium tartrate exhibits anomalous solubility behavior influenced by solvent composition, temperature, and ionic strength. In aqueous solutions, its solubility decreases with rising temperature due to exothermic dissolution, contrasting with most salts. The solubility product (Ksp) ranges from 7.6–9.5 × 10⁻⁶ M² at 25°C but is substantially lower in hydroalcoholic matrices like wine [4] [5] [6].

Ethanol concentration dramatically reduces solubility. At 12% ethanol (v/v), solubility decreases by 65% compared to pure water due to reduced dielectric constant, which promotes ion pairing. This effect complicates wine stabilization, as cooling—effective for potassium bitartrate—barely affects CaT precipitation kinetics. Consequently, supersaturated solutions persist for months before nucleation, posing a risk of post-bottling crystallization [4] [6]. Ionic interactions further modulate solubility: Potassium ions suppress CaT crystallization by forming soluble K₂Ca(Tartrate)₂ complexes, whereas magnesium accelerates precipitation by competing for hydration shells [5] [6].

Table 2: Solubility of Calcium Tartrate in Ethanol-Water Mixtures

Ethanol (% v/v)Solubility (g/L)Relative Reduction (%)Key Influences
02.980Dielectric constant ~80
121.0465Ion pairing dominant
200.5183Reduced hydration of Ca²⁺

Crystallization Mechanisms and Polymorphic Forms

Calcium tartrate crystallization is nucleation-limited, requiring high activation energy to initiate primary crystal formation. In gels or wines, growth proceeds via screw dislocation mechanisms, forming characteristic colorless, transparent crystals with smooth faces and sharp edges. Crystal habits range from bipyramidal to rhomboid, typically reaching 1–150 μm, uninfluenced by wine composition [3] [7].

Doping with barium introduces morphological defects, increasing dislocation density. Pure CTT crystals exhibit isotropic growth, while doped analogs show anisotropic elongation along the c-axis due to impurity-induced lattice strain. Unlike potassium bitartrate—which exhibits polymorphism (lanceolate to rhomboid) and co-precipitates with colloids—CaT maintains uniform morphology under varying conditions. Inhibitors like tannins or carboxymethylcellulose adsorb onto crystal faces, blocking growth sites and delaying sedimentation [3] [6] [7].

Table 3: Morphological Comparison of Tartrate Crystals in Wine

PropertyCalcium TartratePotassium Bitartrate
Crystal HabitBipyramidal/rhomboidPolymorphic: ellipsoid → rhomboid
Surface TextureSmooth facesRough, opaque
Size Range1–150 μm3–350 μm
ColorColorlessWine pigment-incorporated
Growth InhibitionCarboxymethylcellulose, alginic acidMetatartaric acid, chitosan

Thermodynamic Stability Under Variable pH and Temperature Conditions

Thermodynamic stability is governed by pH-dependent speciation of tartaric acid. Above pH 3.7, tartrate ions (T²⁻) dominate, increasing CaT supersaturation. The pH shift during malolactic fermentation (e.g., pH 3.0 → 3.8) elevates precipitation risk by 40-fold in red wines. Temperature has minimal impact: solubility decreases by only 8% from 30°C to 0°C, rendering cold stabilization ineffective [2] [5] [6].

Mathematical models incorporating ion equilibria predict instability thresholds. For example:

  • Red wines with >60 mg/L calcium and pH >3.7 exhibit >90% precipitation probability.
  • Ethanol (12% v/v) reduces the solubility product to 2.1 × 10⁻⁷ M², versus 9.5 × 10⁻⁶ M² in water.Such models solve simultaneous equations for ion activities, supersaturation ratios, and nucleation kinetics, enabling winemakers to preempt crystallization [4] [5] [6].

Table 4: Critical pH Thresholds for Calcium Tartrate Instability

Wine TypeCalcium (mg/L)Critical pHPrecipitation Risk
White>80>4.0High
Rosé>70>3.9Moderate
Red>60>3.7Severe

Properties

CAS Number

5892-21-7

Product Name

Calcium tartrate

IUPAC Name

calcium;2,3-dihydroxybutanedioate

Molecular Formula

C4H14CaO10

Molecular Weight

262.224

InChI

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2

InChI Key

NYFJBZIRCRVXBR-RIWUIPIRSA-N

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]

Synonyms

CaC4H4O6.4H2O, Butanedioic acid-2.3-dihydroxy calcium salt te

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